
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diethoxymethyl group and a fluorophenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole typically involves the reaction of 2-fluorobenzonitrile with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules like ergosterol in fungi. This inhibition disrupts the cell membrane integrity, leading to the antifungal effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used to treat fungal infections.
Voriconazole: A triazole antifungal with broad-spectrum activity.
Uniqueness
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazoles. The presence of the diethoxymethyl and fluorophenyl groups can influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H16FN3O2 |
|---|---|
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
5-(diethoxymethyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H16FN3O2/c1-3-18-13(19-4-2)12-15-11(16-17-12)9-7-5-6-8-10(9)14/h5-8,13H,3-4H2,1-2H3,(H,15,16,17) |
Clé InChI |
KPQZKOUPNJSLTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=NC(=NN1)C2=CC=CC=C2F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)

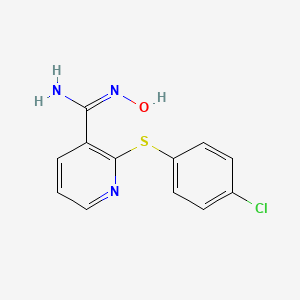
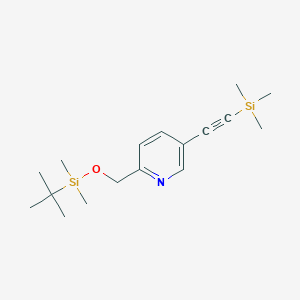
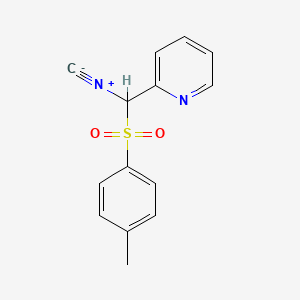

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
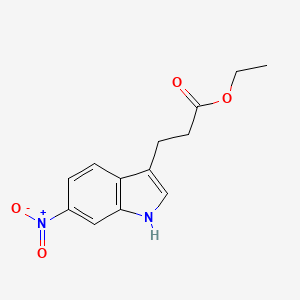
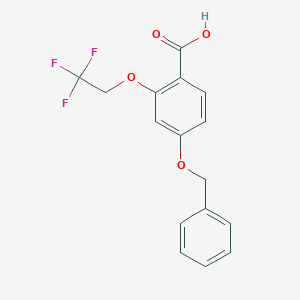
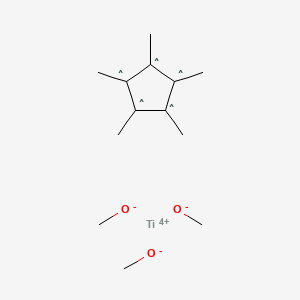
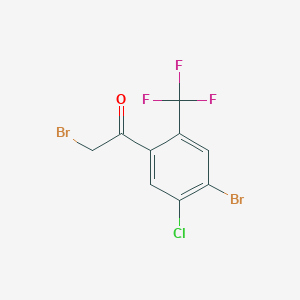

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
